Cas no 1185442-32-3 (1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride)

1-(tert-Butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemically synthesized compound featuring a tert-butoxy group and a 4-ethylpiperazine moiety linked via a propan-2-ol backbone. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and research applications. The presence of the ethylpiperazine group suggests potential utility as an intermediate in the development of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. The tert-butoxy substituent may contribute to improved metabolic stability. This compound is characterized by high purity and consistent synthesis protocols, ensuring reliability for experimental use. Its structural features make it a versatile building block for further derivatization in medicinal chemistry.
1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride structure
1185442-32-3 structure
Product Name:1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
CAS No:1185442-32-3
MF:C13H30Cl2N2O2
MW:317.295502185822
CID:6287716
PubChem ID:18593258
Update Time:2025-05-21

1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
    • VU0607386-1
    • 1-(4-ethylpiperazin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride
    • 1185442-32-3
    • AKOS026700417
    • F3254-0119
    • Inchi: 1S/C13H28N2O2.2ClH/c1-5-14-6-8-15(9-7-14)10-12(16)11-17-13(2,3)4;;/h12,16H,5-11H2,1-4H3;2*1H
    • InChI Key: CEBZXDFQWZQQMP-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C(C)(C)C)CC(CN1CCN(CC)CC1)O

Computed Properties

  • Exact Mass: 316.1684336g/mol
  • Monoisotopic Mass: 316.1684336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 208
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.9Ų

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Additional information on 1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Comprehensive Overview of 1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185442-32-3)

1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185442-32-3) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its tert-butoxy and ethylpiperazine functional groups, is often explored for its potential applications in drug development and molecular studies. Researchers are particularly interested in its structural properties, which make it a candidate for modulating biological pathways.

The compound's dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions. Its CAS number 1185442-32-3 is a unique identifier that ensures precise tracking in chemical databases and regulatory documentation. Given the rising demand for novel bioactive molecules, 1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is frequently discussed in forums focusing on medicinal chemistry and drug discovery.

One of the key trends in modern pharmacology is the search for compounds with enhanced bioavailability and targeted action. This aligns with the interest in 1185442-32-3, as its piperazine moiety is known to interact with various receptors in the central nervous system. Such interactions are critical for developing therapies for neurological conditions, a hot topic in current medical research.

From a synthetic chemistry perspective, the tert-butoxy group in this compound provides steric hindrance, which can influence reaction pathways and product purity. This aspect is particularly relevant for researchers optimizing organic synthesis protocols. Additionally, the ethylpiperazine component is a common pharmacophore in many FDA-approved drugs, underscoring its importance in structure-activity relationship (SAR) studies.

In the context of SEO and user queries, terms like "CAS 1185442-32-3 supplier," "1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride uses," and "piperazine derivatives in drug design" are frequently searched. Addressing these queries, this compound is primarily utilized in research settings, with potential applications in high-throughput screening and lead compound optimization.

Another area of interest is the compound's physicochemical properties, such as its melting point, solubility, and partition coefficient. These parameters are vital for formulation scientists working on drug delivery systems. The dihydrochloride salt form, in particular, improves water solubility, a desirable trait for in vitro and in vivo studies.

As the pharmaceutical industry shifts toward personalized medicine, compounds like 1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride are being reevaluated for their role in tailored therapies. Its modular structure allows for derivatization, enabling researchers to fine-tune its biological activity. This adaptability is crucial for addressing unmet medical needs, a recurring theme in biomedical innovation.

In summary, 1-(tert-butoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185442-32-3) represents a versatile compound with broad applicability in pharmaceutical research. Its unique structural features and potential biological interactions make it a subject of ongoing investigation, aligning with contemporary trends in drug development and molecular design.

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